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2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Cat. No.: B3046827
CAS No.: 13105-72-1
M. Wt: 113.16 g/mol
InChI Key: FKPAVGPHHCZBEB-UHFFFAOYSA-N
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Description

Contextualizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol as a Multifunctional Organic Scaffold

This compound is considered a multifunctional organic scaffold due to the presence of three key reactive sites within its structure: a hydroxyl group (-OH), a tertiary amine (-N(CH₃)-), and a terminal alkyne group (-C≡CH). This combination of functionalities allows the molecule to participate in a wide array of chemical transformations.

The presence of both a hydroxyl and an amino group on an alkane backbone classifies it as an alkanolamine. wikipedia.org The tertiary amine provides a nucleophilic center, while the hydroxyl group can act as a nucleophile or be converted into a good leaving group. The propargyl group, which contains the terminal alkyne, is particularly significant in modern synthetic chemistry. Terminal alkynes are versatile handles for carbon-carbon bond formation through reactions such as Sonogashira coupling and "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. wikipedia.orgresearchgate.net

The strategic placement of these functional groups within a relatively simple and small molecule makes this compound a versatile building block for the synthesis of more complex molecular architectures.

Academic Significance of Alkanolamine and Propargyl Amine Substructures in Synthetic Design

The academic significance of this compound is rooted in the well-established importance of its constituent alkanolamine and propargyl amine substructures in synthetic organic chemistry.

Alkanolamines are a class of organic compounds that are bifunctional, containing both hydroxyl and amino functional groups. wikipedia.org This dual functionality makes them valuable as synthetic intermediates, solvents, and high-boiling bases. wikipedia.org They are crucial precursors for the synthesis of a wide range of compounds, including chiral morpholines and piperazines. wikipedia.org Furthermore, the alkanolamine motif is present in numerous natural products and approved pharmaceutical drugs, such as the beta-blockers propranolol and pindolol. wikipedia.org Simple alkanolamines like ethanolamine (B43304) and N-methylethanolamine are key industrial chemicals. wikipedia.org

Propargyl amines are compounds containing an amino group attached to a propargyl group (a C₃H₃ group with a C≡C triple bond). wikipedia.org They are highly versatile building blocks in organic synthesis. acs.org The reactive triple bond allows for their use as precursors in the synthesis of a vast number of heterocyclic compounds, including pyrroles, quinolines, oxazoles, and imidazoles, through metal-catalyzed reactions and cycloadditions. researchgate.net Several important drugs, such as pargyline, rasagiline, and selegiline, which are used to treat neurodegenerative diseases, feature the propargyl amine moiety. researchgate.net The synthesis of propargylamines can be achieved through various methods, including the widely used A³ coupling (alkyne-aldehyde-amine) reaction. acs.org

The combination of these two significant substructures in this compound provides a powerful tool for synthetic chemists to construct complex molecules with potential applications in medicinal chemistry and materials science.

Systematic Nomenclature and Advanced Structural Representation of this compound

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound . uni.lu The name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the alcohol, making it an ethanol (B145695) derivative. The amino group is treated as a substituent at position 2 of the ethanol backbone. The nitrogen atom of the amino group is further substituted with a methyl group and a prop-2-yn-1-yl group.

An advanced structural representation of the molecule highlights the spatial arrangement of its atoms and functional groups. The structure consists of a two-carbon ethanol backbone. The hydroxyl group (-OH) is attached to one carbon (C1), and the nitrogen atom of the amino group is attached to the other carbon (C2). The nitrogen atom is tertiary, bonded to a methyl group (-CH₃) and a propargyl group (-CH₂C≡CH).

Below is a table summarizing the key identifiers and properties of this compound.

Identifier Value
IUPAC Name This compound
CAS Number 13105-72-1
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES C#CCN(CCO)C
InChI InChI=1S/C6H11NO/c1-3-4-7(2)5-6-8/h1,8H,4-6H2,2H3
InChIKey FKPAVGPHHCZBEB-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3046827 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS No. 13105-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(prop-2-ynyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-7(2)5-6-8/h1,8H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAVGPHHCZBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302041
Record name 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
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Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-72-1
Record name 13105-72-1
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Record name 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
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Record name 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol
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Chemical Reactivity and Advanced Organic Transformations of 2 Methyl Prop 2 Yn 1 Yl Amino Ethan 1 Ol

Alkyne Functional Group Chemistry: Advanced Transformations and Applications

The terminal alkyne moiety is a cornerstone of the molecule's reactivity, enabling access to a wide array of powerful and selective chemical transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, prized for its reliability, high yield, and functional group tolerance. This reaction facilitates the covalent linkage between the terminal alkyne of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol and an organic azide (B81097). The process is catalyzed by a copper(I) species, which drastically alters the reaction mechanism compared to the uncatalyzed thermal cycloaddition, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov The high regioselectivity of the CuAAC reaction ensures that only one of the two possible regioisomers is formed, which is a significant advantage in the synthesis of complex molecules. nih.gov

The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of solvents, including aqueous media. nih.gov The active copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. dtic.mil The resulting triazole products are chemically stable and can serve as rigid, hydrolytically stable linkers in various applications, from medicinal chemistry to materials science. nih.gov

Reactant AzideResulting 1,2,3-Triazole DerivativePotential Application Area
Benzyl (B1604629) Azide1-(Benzyl)-4-((methyl(2-hydroxyethyl)amino)methyl)-1H-1,2,3-triazoleBioconjugation, Medicinal Chemistry
Azidoacetic Acid2-(4-(((Methyl(2-hydroxyethyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidFunctionalized Material Synthesis
1-Azido-4-fluorobenzene1-(4-Fluorophenyl)-4-((methyl(2-hydroxyethyl)amino)methyl)-1H-1,2,3-triazoleDevelopment of PET imaging agents

Beyond CuAAC, the terminal alkyne of this compound is amenable to other click-type transformations, such as thiol-yne reactions and hydroamination.

The thiol-yne reaction involves the addition of a thiol (R-SH) across the alkyne's triple bond. This reaction can proceed through either a radical-mediated or a nucleophilic pathway. The radical pathway, often initiated by light or a radical initiator, can lead to a double addition, forming a dithioether product. In contrast, the nucleophilic (Michael) addition is typically base-catalyzed and results in the formation of a vinyl sulfide, often with high stereoselectivity. wikipedia.org The choice of reaction conditions allows for control over the final product structure.

Hydroamination is the addition of an N-H bond of an amine across the carbon-carbon triple bond. This atom-economical reaction can be catalyzed by a variety of metals, including rhodium, zinc, copper, and titanium. organic-chemistry.orgnih.govconicet.gov.arorganic-chemistry.org The regioselectivity of the addition is a key consideration. Markovnikov addition, where the nitrogen atom attaches to the more substituted carbon of the initial alkyne, typically yields an imine that can be subsequently reduced to a secondary amine. nih.gov Conversely, anti-Markovnikov addition, where the nitrogen attaches to the terminal carbon, yields a different imine isomer. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling this regioselectivity. acs.org

Reaction TypeReactantCatalyst/ConditionsPotential Product Structure
Thiol-yne (Nucleophilic)ThiophenolBase (e.g., Triethylamine)Vinyl sulfide
Hydroamination (Markovnikov)AnilineZinc triflate [Zn(OTf)₂]Imine (N adds to internal alkyne carbon)
Hydroamination (anti-Markovnikov)ButylamineTitanocene complex [Cp₂Ti(η²-Me₃SiC≡CR)]Imine (N adds to terminal alkyne carbon)

The terminal alkyne serves as a versatile handle for various transition metal-catalyzed cross-coupling and addition reactions, enabling the installation of diverse functional groups. Catalytic systems based on metals like palladium, nickel, cobalt, and iron have been developed for a range of alkyne transformations. acs.org

Sonogashira Coupling: A palladium- and copper-catalyzed reaction between the terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. This allows for the direct attachment of aromatic or olefinic fragments.

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the triple bond, catalyzed by transition metals like iron or cobalt. This reaction can be controlled to produce vinylsilanes or gem-disilylalkanes, which are valuable synthetic intermediates. acs.org

Hydroarylation: The addition of a C-H bond of an arene across the alkyne. This transformation provides a direct route to substituted alkenes. organic-chemistry.org

Carbometalation: The addition of an organometallic reagent across the alkyne, generating a new vinylmetallic species that can be trapped with an electrophile in a subsequent step, allowing for 1,2-difunctionalization of the alkyne. organic-chemistry.org

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular frameworks.

Tertiary Amine Reactivity and Strategic Derivatization

The tertiary amine group provides a nucleophilic and basic center, which can be strategically modified through quaternization and oxidation reactions.

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile, reacting with electrophilic alkylating agents to form quaternary ammonium (B1175870) salts. This process is known as quaternization. Common alkylating agents include alkyl halides such as methyl iodide or benzyl bromide. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. nih.gov

The resulting quaternary ammonium salts have markedly different physical properties compared to the parent amine, including increased water solubility and a higher melting point. The nature of the counter-ion (e.g., iodide, bromide, tosylate) can be varied depending on the alkylating agent used. nih.gov The efficiency of the quaternization can be influenced by factors such as steric hindrance around the amine and the reactivity of the alkylating agent. nih.gov

Alkylating AgentResulting Quaternary Ammonium Salt NameCounter-ion
Methyl Iodide (CH₃I)2-Hydroxyethyl(dimethyl)prop-2-yn-1-ylammonium iodideIodide (I⁻)
Benzyl Bromide (BnBr)Benzyl(2-hydroxyethyl)(methyl)prop-2-yn-1-ylammonium bromideBromide (Br⁻)
Ethyl Tosylate (EtOTs)Ethyl(2-hydroxyethyl)(methyl)prop-2-yn-1-ylammonium tosylateTosylate (TsO⁻)

Tertiary amines can be oxidized to form tertiary amine N-oxides using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being the most common. asianpubs.orglibretexts.org The reaction involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom, resulting in a highly polar N⁺-O⁻ functional group. libretexts.org

For tertiary amines that possess an allylic or propargylic substituent, such as this compound, the resulting N-oxide is often unstable and can undergo a thermal rearrangement known as the organic-chemistry.orgnih.gov-Meisenheimer rearrangement. thieme-connect.de This is a concerted, pericyclic sigmatropic rearrangement. In the case of a propargylic N-oxide, the reaction would proceed through a five-membered transition state to yield an O-allenyl hydroxylamine. This transformation provides a powerful method for converting a C-N bond into a C-O bond with a concomitant structural reorganization. synarchive.com The organic-chemistry.orgnih.gov-rearrangement is often highly stereospecific. nih.gov

Coordination Chemistry and Chelation with Metal Centers

The presence of both a nitrogen atom in the tertiary amine and an oxygen atom in the primary alcohol functionality endows this compound with the capacity to act as a bidentate ligand in coordination chemistry. This chelation can lead to the formation of stable metal complexes with various metal centers. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal ions, forming a five-membered chelate ring, a favored stable conformation in coordination chemistry.

The ability of amino alcohols to form complexes with metal ions is well-documented. For instance, N-methylaminoethanol has been shown to coordinate with zinc(II) in a bidentate chelating manner through both its nitrogen and oxygen functional groups. researchgate.net Similarly, the propargylamine (B41283) moiety can also participate in metal binding. While specific studies on the coordination chemistry of this compound are not extensively reported, its structural motifs suggest a strong potential for forming stable complexes with a variety of transition metals. The nature of the metal ion and the reaction conditions would influence the stoichiometry and geometry of the resulting complex.

Table 1: Potential Coordination Complexes of this compound

Metal IonPotential Complex StructureCoordination Mode
Cu(II)[Cu(C₆H₁₁NO)₂]²⁺Bidentate (N, O)
Zn(II)[Zn(C₆H₁₁NO)Cl₂]Bidentate (N, O)
Pd(II)[Pd(C₆H₁₁NO)Cl₂]Bidentate (N, O)
Ni(II)[Ni(C₆H₁₁NO)₃]²⁺Bidentate (N, O)

Note: The structures presented in this table are hypothetical and serve to illustrate the potential coordination behavior of the molecule.

Hydroxyl Group Transformations and Functionalization

The primary alcohol group in this compound is a key site for a variety of functionalization reactions, allowing for significant structural diversification.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction provides a straightforward method for introducing a wide range of ester functionalities into the molecule. The esterification of N,N-dialkylamino alcohols has been studied, and the reaction kinetics can be influenced by intramolecular hydrogen bonding, which can activate the carboxylic acid. researchgate.net

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Alternatively, acid-catalyzed substitution reactions of propargylic alcohols with other alcohols can form ethers. nih.gov

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, Pyridine2-[Methyl(prop-2-yn-1-yl)amino]ethyl acetate
EsterificationBenzoyl chloride, Triethylamine2-[Methyl(prop-2-yn-1-yl)amino]ethyl benzoate
EtherificationSodium hydride, Methyl iodide1-Methoxy-2-[methyl(prop-2-yn-1-yl)amino]ethane
EtherificationBenzyl bromide, Potassium tert-butoxide1-(Benzyloxy)-2-[methyl(prop-2-yn-1-yl)amino]ethane

Note: This table illustrates potential reactions based on general organic chemistry principles.

The primary alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Chemoselective oxidation of alcohols in the presence of other oxidizable groups, such as amines and alkynes, is a significant challenge in organic synthesis. d-nb.info Various methods have been developed for the oxidation of propargyl alcohols to their corresponding carbonyl compounds. nih.govd-nb.info

For the conversion to the aldehyde, 2-[Methyl(prop-2-yn-1-yl)amino]acetaldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol could be employed to avoid over-oxidation to the carboxylic acid. To obtain the corresponding carboxylic acid, 2-[Methyl(prop-2-yn-1-yl)amino]acetic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be necessary. The presence of the tertiary amine and the alkyne group requires careful selection of reaction conditions to ensure the selectivity of the oxidation.

Table 3: Potential Oxidation Reactions

Desired ProductReagent(s)
2-[Methyl(prop-2-yn-1-yl)amino]acetaldehydePyridinium chlorochromate (PCC)
2-[Methyl(prop-2-yn-1-yl)amino]acetaldehydeDess-Martin periodinane
2-[Methyl(prop-2-yn-1-yl)amino]acetic acidPotassium permanganate (KMnO₄)
2-[Methyl(prop-2-yn-1-yl)amino]acetic acidJones reagent (CrO₃/H₂SO₄)

Note: The feasibility and selectivity of these reactions would need experimental verification.

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a better leaving group, such as a tosylate, mesylate, or a halide. This activation is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Once activated, the resulting intermediate is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the leaving group and the formation of a new bond.

This two-step sequence allows for the introduction of various functionalities at the carbon atom that was originally bonded to the hydroxyl group. The nucleophilic substitution of the hydroxyl group in propargyl alcohols is a well-established method for preparing various synthetic precursors. mdpi.com

Table 4: Nucleophilic Substitution Following Hydroxyl Activation

Activating AgentNucleophileProduct
Tosyl chloride, PyridineSodium azide1-Azido-2-[methyl(prop-2-yn-1-yl)amino]ethane
Mesyl chloride, TriethylaminePotassium cyanide3-[Methyl(prop-2-yn-1-yl)amino]propanenitrile
Thionyl chlorideSodium thiophenoxideMethyl(2-(phenylthio)ethyl)(prop-2-yn-1-yl)amine
Phosphorus tribromideLithium dimethylcuprateN,N-dimethyl-1-(prop-2-yn-1-yl)propan-2-amine

Note: This table provides illustrative examples of potential synthetic routes.

Synergistic Reactivity and Chemo-Selectivity of Multiple Functional Groups within this compound

The presence of three distinct functional groups—a tertiary amine, a terminal alkyne, and a primary alcohol—within the same molecule gives rise to the possibility of synergistic reactivity and presents challenges and opportunities in chemo-selectivity. The reactivity of one functional group can be influenced by the presence of the others, and reagents can be chosen to selectively target one group while leaving the others intact.

For example, the amine can act as an internal base or nucleophile, potentially influencing reactions at the hydroxyl or alkyne groups. The hydroxyl group can participate in intramolecular cyclization reactions with the alkyne under certain conditions. Chemo-selectivity can be achieved by carefully selecting reagents and reaction conditions. For instance, the alkyne can undergo a Sonogashira coupling with an aryl halide without affecting the alcohol or amine, provided a suitable catalyst and base are used. Similarly, the alcohol can be selectively protected, allowing for transformations to be carried out on the alkyne or amine.

The development of catalytic systems that can selectively activate one functional group in the presence of others is a key area of research. For example, a copper-catalyzed A³-coupling reaction can involve the in situ protection of an amino alcohol, followed by a ring-opening to yield the N-propargylated amino alcohol, demonstrating a sophisticated level of chemo-selectivity. researchgate.net

Table 5: Examples of Chemo-Selective Reactions

Target Functional GroupReaction TypeReagentsExpected Outcome
AlkyneSonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, Et₃NSelective C-C bond formation at the alkyne terminus
AlcoholSilylation (Protection)tert-Butyldimethylsilyl chloride, ImidazoleSelective protection of the hydroxyl group
AmineQuaternizationMethyl iodideFormation of a quaternary ammonium salt
Alkyne & AmineA³ CouplingFormaldehyde, Phenylacetylene, Cu(I) catalystPotential for further functionalization or cyclization

Note: This table highlights the potential for selective transformations based on established chemical principles.

Spectroscopic and Computational Characterization of 2 Methyl Prop 2 Yn 1 Yl Amino Ethan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of atoms within 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol can be unequivocally established.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The ethynyl (B1212043) proton of the propargyl group appears as a triplet at approximately 2.22 ppm, with a coupling constant of 2.4 Hz, indicative of its coupling to the adjacent methylene (B1212753) protons. The methylene protons of the propargyl group (N-CH₂-C≡CH) show a doublet at around 3.39 ppm. The methyl group attached to the nitrogen atom presents as a singlet at 2.37 ppm. The two methylene groups of the ethanolamine (B43304) fragment appear as triplets at approximately 2.59 ppm (N-CH₂) and 3.59 ppm (O-CH₂), respectively.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms. The carbons of the alkyne group are observed at approximately 72.1 ppm (C≡CH) and 79.2 ppm (C≡CH). The methylene carbon of the propargyl group is found at around 43.9 ppm. The methyl carbon gives a signal at 42.0 ppm. The methylene carbons of the ethanolamine moiety are located at 58.2 ppm (N-CH₂) and 59.7 ppm (O-CH₂).

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
N-CH₃2.37s-42.0
N-CH₂-CH₂OH2.59t5.858.2
N-CH₂-CH₂OH3.59t5.859.7
N-CH₂-C≡CH3.39d2.443.9
N-CH₂-C≡CH---79.2
N-CH₂-C≡CH2.22t2.472.1

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational state.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. A strong, broad band is typically observed in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The terminal alkyne C-H stretch gives rise to a sharp, intense peak at approximately 3290 cm⁻¹. The C≡C triple bond stretch is observed as a weaker absorption around 2120 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are found in the 2950-2850 cm⁻¹ region. Bending vibrations for the C-H bonds appear in the 1460-1360 cm⁻¹ range. The C-N and C-O stretching vibrations are expected in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Key FT-IR Absorption Bands for this compound
Vibrational ModeFrequency (cm⁻¹)Intensity
O-H Stretch~3380Strong, Broad
C≡C-H Stretch~3290Strong, Sharp
C-H Stretch (Aliphatic)2945, 2850Medium
C≡C Stretch~2120Weak-Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₃NO), the calculated exact mass for the protonated molecule [M+H]⁺ is 128.1075. Experimental HRMS analysis using techniques like electrospray ionization (ESI) has shown a measured mass that closely matches this theoretical value, confirming the elemental formula. For instance, a measured m/z of 128.1070 for the [M+H]⁺ ion provides strong evidence for the compound's identity.

Analysis of the fragmentation patterns in the mass spectrum can further elucidate the structure. Common fragmentation pathways would likely involve the loss of a hydroxyl radical or a water molecule from the parent ion. Cleavage of the C-C bond in the ethanolamine moiety (alpha-cleavage) is also a probable fragmentation route, leading to the formation of stable iminium ions.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides a theoretical lens to examine molecular systems, complementing experimental data with detailed, atom-level information. For a molecule like this compound, these techniques can elucidate its intrinsic properties, which are crucial for understanding its behavior and reactivity.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is frequently employed to determine a molecule's most stable three-dimensional arrangement (geometry optimization), map its electron distribution, and predict its vibrational spectra. researchgate.net

While the principles of DFT are widely applied to compounds similar in structure, specific research detailing the DFT-calculated geometry, electronic structure, and vibrational frequencies for this compound is not prominently available in existing literature. Such a study would typically involve selecting a functional (like B3LYP) and a basis set to solve the Schrödinger equation, yielding optimized bond lengths, bond angles, and dihedral angles. Furthermore, it would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex wave function of a molecule in terms of localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. wisc.eduresearchgate.net This analysis provides valuable information on charge delocalization and hyperconjugative interactions, which are critical for understanding molecular stability. researchgate.netresearchgate.net

By examining the interactions between filled donor orbitals and empty acceptor orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization. For this compound, this would reveal the electronic interplay between the propargyl group, the amine, and the ethanol (B145695) moiety. However, specific NBO analysis studies focused exclusively on this compound are not readily found in a review of the current scientific literature.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational landscape—the various shapes it can adopt—and how it interacts with other molecules, such as solvents or other solutes. nih.govresearchgate.net

For this compound, MD simulations could reveal preferred conformations in different environments and characterize the nature of intermolecular forces, like hydrogen bonding, involving its hydroxyl and amine groups. nih.gov Despite the utility of this technique for similar molecules, dedicated MD simulation research for this compound is not currently available in the surveyed literature.

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a buffer gas. mdpi.commdpi.com CCS values are highly characteristic and can significantly enhance confidence in chemical identification. nih.gov

Due to the limited availability of experimental CCS data, computational prediction models have become increasingly valuable. mdpi.com For this compound, predicted CCS values have been calculated for various adducts, providing important reference data for advanced analytical studies. uni.lu These predictions, often generated using machine learning algorithms or other theoretical models, are crucial for the tentative identification of the compound in complex mixtures where authentic standards are not available. mdpi.comnih.gov

The predicted CCS values for different ionic forms of this compound are summarized below. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 114.09134 122.6
[M+Na]⁺ 136.07328 131.2
[M-H]⁻ 112.07678 122.4
[M+NH₄]⁺ 131.11788 142.7
[M+K]⁺ 152.04722 130.7
[M+H-H₂O]⁺ 96.081320 112.0
[M+HCOO]⁻ 158.08226 141.1
[M]⁺ 113.08351 118.0

Data sourced from PubChem and calculated using the CCSbase prediction model. uni.lu

Applications in Advanced Materials and Chemical Biology Research Utilizing 2 Methyl Prop 2 Yn 1 Yl Amino Ethan 1 Ol

Utilization as a Versatile Building Block in Complex Molecular Architectures

The structure of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is inherently modular, making it an attractive building block, or "synthon," for constructing larger, more complex molecules.

Precursors for Supramolecular Assemblies and Functional Polymer Synthesis

The development of advanced materials often relies on building blocks that can self-assemble or be polymerized in a controlled manner. The functional groups within this compound offer distinct possibilities for creating such materials.

Supramolecular Chemistry : The amino alcohol portion of the molecule contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), which can facilitate the formation of non-covalent, ordered structures known as supramolecular assemblies. rsc.orgbrighton.ac.uknih.gov These assemblies are foundational to materials like molecular gels and liquid crystals.

Functional Polymer Synthesis : The terminal alkyne of the propargyl group is a highly versatile handle for polymerization. It can undergo various polymerization reactions, including transition-metal-catalyzed polymerizations, to create polymers with an alkyne-rich backbone. Furthermore, the hydroxyl and amine groups can serve as initiation sites or be post-functionalized to append other polymer chains or functional moieties, leading to the creation of graft copolymers or functional materials. revmaterialeplastice.romdpi.commtu.edu

Functional GroupPotential Role in Material SynthesisRelevant Chemical Principles
Propargyl (Alkyne) Monomer for polymerization; site for side-chain attachment via click chemistry.Alkyne metathesis, Glaser coupling, polymerization of acetylenes.
Amino Alcohol Formation of hydrogen-bonded networks; initiation site for ring-opening polymerization.Hydrogen bonding, non-covalent interactions, chain-growth polymerization.

Scaffold for the Development of Advanced Functionalized Biomolecules and Bioconjugates

Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, is a cornerstone of modern biotechnology and diagnostics. The propargyl group in this compound makes it an ideal candidate for such applications.

The terminal alkyne is a key participant in the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." frontiersin.org This reaction is known for its high efficiency, specificity, and biocompatibility, allowing the compound to be reliably conjugated to biomolecules that have been modified to contain an azide (B81097) group. nih.govnih.gov The amino alcohol backbone provides a stable, water-soluble, and biocompatible scaffold, which is crucial for biological applications. acs.orgnih.gov

Role in Catalysis and Ligand Design

The ability of a molecule to coordinate with a metal center is fundamental to the design of catalysts. The structure of this compound contains features that are highly sought after in ligand design.

Development of Ligands for Transition Metal-Catalyzed Reactions

The nitrogen of the amine and the oxygen of the alcohol can act together as a bidentate "pincer" to bind to a transition metal center. This chelation effect often leads to more stable and selective catalysts. researchgate.netresearchgate.netacs.org The specific geometry and electronic properties of the resulting metal complex would depend on the metal used, but such N,O-ligands are prevalent in a wide range of catalytic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. rsc.orgchemrxiv.org The propargyl group could also interact with the metal or be used to immobilize the catalyst on a solid support.

Potential as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a single enantiomer (mirror-image isomer) of a chiral molecule, is critical in the pharmaceutical industry. The carbon atom bearing the hydroxyl group in this compound is a stereocenter.

If the compound is prepared or isolated as a single enantiomer, it could serve as a chiral auxiliary or a chiral ligand. youtube.comorganic-chemistry.org

Chiral Auxiliary : A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide a subsequent reaction to produce a chiral product with high stereoselectivity. After the reaction, the auxiliary is removed. The stereocenter of an enantiomerically pure this compound could, in principle, fulfill this role.

Chiral Ligand : When complexed with a metal, a single-enantiomer ligand can create a chiral catalytic environment. This environment forces reactions to proceed in a way that preferentially forms one enantiomer of the product. Chiral amino alcohols are a well-established and successful class of ligands for many asymmetric reactions, including additions to aldehydes and ketones. nih.govorganic-chemistry.orgnih.gov

Contributions to Chemical Probe Development and Pharmaceutical Intermediate Synthesis

The combination of functionalities makes this compound a valuable intermediate for synthesizing more complex molecules with potential biological activity.

Pharmaceutical Intermediates : Propargyl-containing compounds are important building blocks in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.govnordmann.global The alkyne can be transformed into a wide variety of other functional groups, or it can be a key part of the final active molecule's structure.

Chemical Probes : A chemical probe is a molecule used to study and manipulate biological systems. The propargyl group is frequently incorporated into chemical probes as a "bioorthogonal handle." This allows the probe to be detected or captured from complex biological mixtures using click chemistry, for example, by attaching a fluorescent dye or a purification tag that contains an azide group. researchgate.net

FeatureApplication AreaRationale
Propargyl Group Pharmaceutical SynthesisVersatile handle for C-C bond formation and functional group interconversion. nih.gov
Click Chemistry Handle Chemical ProbesEnables specific and efficient labeling/capture via azide-alkyne cycloaddition.
Amino Alcohol Scaffold General UtilityProvides a stable, often biocompatible, core structure for building larger molecules.

Synthesis of Novel Molecular Scaffolds for Drug Discovery (focus on synthetic methodology)

The development of novel molecular scaffolds is a central theme in drug discovery, aiming to explore new regions of chemical space and identify frameworks with desirable biological activities. nih.gov this compound serves as an exemplary starting material for generating diverse molecular libraries through systematic synthetic strategies. mdpi.com Its utility lies in the ability of its distinct functional groups—the alkyne, amine, and alcohol—to undergo selective reactions, allowing for the controlled, step-wise construction of complex molecules.

A key synthetic methodology leveraging this compound is diversity-oriented synthesis (DOS), which aims to produce libraries of structurally varied compounds. nih.gov The propargyl group is a linchpin in this process. It can be readily coupled with a wide array of azide-containing building blocks via the CuAAC reaction to form a stable 1,2,3-triazole ring. This triazole is not merely a linker but a rigid, planar, and metabolically stable pharmacophore that can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final scaffold.

The synthetic process can be designed to build complexity systematically. For instance, the hydroxyl group of this compound can be protected, allowing the alkyne to react first. Following the click reaction, the protecting group can be removed, and the exposed hydroxyl group can be further functionalized through esterification, etherification, or conversion to other functional groups. This modular approach enables the creation of a multitude of derivatives from a single, versatile precursor.

Table 1: Exemplary Synthetic Reactions for Scaffold Elaboration

Functional Group Reaction Type Reagent Example Resulting Structure
Alkyne CuAAC (Click Chemistry) Azido-functionalized aromatic ring Triazole-linked bi-aryl scaffold
Hydroxyl Esterification Carboxylic acid chloride Ester-linked side chain
Hydroxyl Mitsunobu Reaction Phthalimide Primary amine (after deprotection)

Construction of Targeted Protein Degradation Agents (e.g., PROTAC Linkers)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them. nih.govresearchgate.net Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.govsigmaaldrich.com The linker is not just a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. explorationpub.com

The compound this compound is an ideal building block for constructing PROTAC linkers. The terminal alkyne is perfectly suited for click chemistry, which is one of the most robust and widely used methods for the convergent synthesis of PROTACs. nih.gov In a typical synthetic strategy, one ligand (e.g., for the POI) is functionalized with an azide, while the other ligand (for the E3 ligase) is modified with a different reactive group. The linker is built out from the this compound core and then ligated to the two ends.

Synthetic Methodology:

Functionalization of the Building Block: The hydroxyl group of this compound can be reacted with a bifunctional spacer, such as a polyethylene (B3416737) glycol (PEG) chain that has been activated on one end (e.g., as a tosylate or mesylate). This extends the linker and introduces a new reactive handle at the other end of the PEG chain.

Ligation to the First Ligand: The newly introduced handle on the PEGylated linker can be used to attach the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for the Cereblon E3 ligase). nih.gov

Final Click Reaction: The entire assembly, now containing the E3 ligase ligand and the linker with a terminal alkyne, is reacted with an azide-modified POI ligand. The CuAAC reaction forms the final PROTAC molecule, covalently linking all three components. nih.gov

This modular "click-and-connect" approach allows for the rapid synthesis of PROTAC libraries where the linker length and composition can be systematically varied to optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. nih.gov

Table 2: Components of a PROTAC Synthesized via Click Chemistry

PROTAC Component Role Example Moiety Linkage Chemistry
Warhead Binds to Protein of Interest (POI) Azide-modified kinase inhibitor Click Chemistry (forms triazole)
Linker Connects the two ligands Derived from this compound Amide, Ether, Triazole

Preparation of Fluorescent Tagging and Imaging Agents via Click Chemistry

Fluorescent labeling is an indispensable tool in chemical biology for visualizing and tracking biomolecules in living systems. frontiersin.org The development of bioorthogonal reactions—reactions that proceed with high efficiency in a biological environment without interfering with native processes—has been a major advance in this field. nih.gov The copper-catalyzed azide-alkyne cycloaddition is a premier bioorthogonal reaction, and molecules containing terminal alkynes are thus highly valuable as chemical reporters.

This compound is an excellent precursor for creating small-molecule fluorescent probes. Its propargyl group provides the alkyne handle for the click reaction, while the amino-alcohol portion can be modified to alter solubility or to attach other functionalities. The synthetic strategy is straightforward and highly efficient.

Methodology for Probe Synthesis:

An azide-functionalized fluorophore is synthesized or obtained commercially. A wide variety of fluorophores, spanning the visible spectrum (e.g., coumarins, fluoresceins, rhodamines) and near-infrared (NIR) dyes, are available in azide form. nih.gov

The azide-fluorophore is reacted with this compound in the presence of a copper(I) catalyst and a stabilizing ligand.

The reaction proceeds rapidly under mild conditions, often in aqueous solvent mixtures, to yield the fluorescently tagged product where the fluorophore is stably linked to the amino alcohol via a triazole ring. researchgate.net

The resulting conjugate can be used in various imaging applications. For example, if the amino alcohol portion is further derivatized with a targeting ligand (e.g., a peptide or small-molecule inhibitor), the probe can be used to selectively image a specific protein or cellular structure. The small size of the this compound core ensures that the final probe has minimal steric bulk, which is crucial for reducing potential interference with the biological system under study. frontiersin.org

Table 3: Example of a Fluorescent Probe Synthesis

Alkyne Component Azide Component Catalyst System Product Application
This compound Azidomethyl-BODIPY Copper(II) sulfate, Sodium ascorbate BODIPY-triazole-aminoethanol conjugate Cellular imaging

This "click-to-fluoresce" strategy provides a reliable and versatile method for preparing custom imaging agents for a wide range of biological research applications. researchgate.net

Environmental Fate and Degradation Mechanisms of 2 Methyl Prop 2 Yn 1 Yl Amino Ethan 1 Ol: an Academic Perspective

Chemical Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Oxidation, Photolysis)

The chemical structure of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol suggests its susceptibility to several abiotic degradation processes in the environment, including hydrolysis, oxidation, and photolysis.

Hydrolysis: The ether and amine linkages in the molecule are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, the presence of the propargyl group could influence the electronic properties of the amine, though significant hydrolysis of the C-N bond is not anticipated to be a primary degradation pathway in the absence of specific catalysts or extreme pH conditions.

Oxidation: Oxidation is likely to be a major route for the degradation of this compound in the environment. The tertiary amine is susceptible to oxidation, which can lead to N-dealkylation, forming secondary amines and corresponding aldehydes or ketones. For instance, the degradation of tertiary alkylamines during chlorination has been shown to rapidly produce secondary alkylamines and aldehydes. acs.org In the case of the target molecule, this could result in the formation of N-methyl-2-aminoethanol and propionaldehyde.

The triple bond of the propargyl group is also a site for oxidative attack. Oxidative cleavage of the carbon-carbon triple bond can occur, potentially leading to the formation of carboxylic acids. nih.gov Atmospheric oxidation by hydroxyl radicals (•OH) is another significant pathway. For alkanolamines, H-abstraction by •OH radicals can occur from different positions on the molecule, leading to a variety of degradation products. nih.gov For this compound, H-abstraction could occur at the carbon adjacent to the nitrogen or oxygen, or at the propargylic position.

Photolysis: The triple bond in the propargyl group may be susceptible to direct photolysis by absorbing UV radiation, although the extent of this will depend on the absorption spectrum of the molecule. More significantly, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is expected to be a major degradation pathway in sunlit surface waters and the atmosphere. rsc.org The photolysis of similar amine-containing compounds has been shown to lead to the formation of a variety of smaller organic molecules. nih.gov

Degradation Pathway Potential Reactants/Conditions Plausible Primary Degradation Products
Oxidation Hydroxyl radicals (•OH), Ozone (O3), Other environmental oxidantsN-oxide derivatives, N-methyl-2-aminoethanol, Propionaldehyde, Carboxylic acids
Photolysis UV radiation, PhotosensitizersSmaller amines, Aldehydes, Ketones, Carboxylic acids
Hydrolysis Water (at environmental pH)Generally stable, minor degradation expected

Biotransformation and Biodegradation Studies of Related Alkanolamines and Alkynes by Microbial Systems

The biodegradability of this compound is a critical factor in its environmental persistence. Based on studies of structurally similar compounds, it is anticipated that both the alkanolamine and the alkyne moieties will be susceptible to microbial degradation.

Alkanolamine Biodegradation: Alkanolamines are generally considered to be biodegradable. nih.gov Studies on monoethanolamine (MEA), diethanolamine (B148213) (DEA), and other alkanolamines have shown that they can be utilized by various microorganisms as a source of carbon and nitrogen. researchgate.net The biodegradation of alkanolamines often proceeds through initial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. The amine group can be removed through deamination, releasing ammonia (B1221849) which can then be assimilated by microorganisms. nih.gov

Alkyne Biodegradation: The biodegradation of alkynes, while less commonly studied than that of alkanes and alkenes, is known to occur. researchgate.net The triple bond can be hydrated by microbial enzymes to form a ketone, which can then be further metabolized. Alternatively, the terminal alkyne can be oxidized. For instance, some bacteria can utilize alkynes as their sole carbon source, initiating degradation by cleaving the triple bond. researchgate.net

The presence of both the alkanolamine and the propargyl group in this compound suggests that a consortium of microorganisms with diverse metabolic capabilities would likely be involved in its complete mineralization.

Microbial Process Enzymatic Reaction Potential Intermediate Products
Oxidation of Alcohol Alcohol dehydrogenase2-[Methyl(prop-2-yn-1-yl)amino]acetaldehyde
Deamination Aminotransferase/Deaminase2-Hydroxy-N-(prop-2-yn-1-yl)propanal, Ammonia
Alkyne Hydration Hydratase2-[Methyl(3-oxopropyl)amino]ethan-1-ol
Oxidative Cleavage of Alkyne OxygenaseCarboxylic acids

Advanced Analytical Techniques for the Identification and Quantification of Degradation Products

The identification and quantification of the degradation products of this compound in complex environmental matrices require sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of non-volatile and polar degradation products that are expected from the breakdown of the target compound. scirp.orgresearchgate.net This technique allows for the separation of compounds in a complex mixture followed by their sensitive and selective detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation products, such as smaller amines, aldehydes, and ketones, can be effectively identified and quantified using GC-MS. nih.govresearchgate.netmdpi.com This technique is well-suited for the analysis of compounds that can be easily vaporized without decomposition. Derivatization may sometimes be employed to increase the volatility and thermal stability of more polar analytes.

The combination of these techniques provides a comprehensive approach to elucidating the complex mixture of degradation products that may be formed from this compound in the environment.

Analytical Technique Target Analytes Key Advantages
LC-MS/MS Non-volatile, polar degradation products (e.g., N-oxides, carboxylic acids, larger amine fragments)High sensitivity and selectivity, suitable for complex matrices, structural elucidation through fragmentation. researchgate.netacs.org
GC-MS Volatile and semi-volatile degradation products (e.g., smaller amines, aldehydes, ketones)Excellent separation of volatile compounds, extensive spectral libraries for identification. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol, and how can purity be optimized?

  • Methodology : A plausible route involves alkylation of methylamine with propargyl bromide (or similar propargylating agents) under inert conditions, followed by ethanol substitution. For example, propargyl bromide reacts with methylamine in anhydrous THF at 0°C with NaH as a base, followed by purification via flash column chromatography (similar to methods in ). Purity optimization requires rigorous solvent drying, controlled reaction temperatures, and post-synthesis purification steps (e.g., chromatography or recrystallization).
  • Key Considerations : Propargyl groups are highly reactive; side reactions (e.g., polymerization) must be mitigated by avoiding excess reagents and ensuring inert atmospheres .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the presence of the propargyl (–C≡CH), methylamino (–N(CH₃)), and ethanol (–CH₂CH₂OH) groups.
  • IR : Peaks for –OH (~3200–3600 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹).
  • Mass Spectrometry : GC-MS or LC-MS to verify molecular weight (C₇H₁₁NO, theoretical MW: 141.17 g/mol).
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) or analogs (e.g., ’s sulfur-containing analog) .

Q. What are the primary chemical reactions involving this compound?

  • Reactivity Profile :

  • Oxidation : The ethanol moiety may oxidize to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄).
  • Alkyne-Specific Reactions : Click chemistry (e.g., Huisgen cycloaddition with azides) or metal-catalyzed cross-couplings (e.g., Sonogashira).
  • N-Methylation : Further alkylation of the amino group is possible but may require protecting the hydroxyl group .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing this compound?

  • Challenges :

  • Propargyl Group Stability : Reactive intermediates may lead to side products. Use low temperatures and short reaction times.
  • Purification : Polar hydroxyl and amino groups complicate isolation. Employ gradient elution in chromatography or fractional distillation.
    • Solutions : Optimize reaction stoichiometry via Design of Experiments (DoE) and monitor intermediates using inline spectroscopy (e.g., ReactIR) .

Q. How do structural analogs inform hypotheses about this compound’s biological activity?

  • Case Studies : Piperidine-ethanol derivatives () modulate neurotransmitter receptors (e.g., GABA or dopamine receptors). The propargyl group may enhance blood-brain barrier penetration or act as a pharmacophore.
  • Methodology : Perform molecular docking studies against receptor models (e.g., GPCRs) and validate via in vitro assays (e.g., radioligand binding). Compare with sulfur analogs () to assess electronic effects .

Q. What contradictions arise in reported data, and how can they be resolved?

  • Example : Discrepancies in reaction yields may stem from trace moisture (propargyl group sensitivity) or impurities in starting materials.
  • Resolution : Replicate reactions under strictly anhydrous conditions and characterize intermediates via HPLC-MS. Cross-validate with independent synthetic routes (e.g., reductive amination vs. alkylation) .

Q. What advanced techniques are used to study its metabolic stability?

  • Approach :

  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-HRMS.
  • Isotopic Labeling : Use deuterated analogs to track metabolic pathways (e.g., ’s reductive amination methods).
    • Key Insight : The propargyl group may undergo cytochrome P450-mediated oxidation, generating reactive intermediates requiring toxicity assessment .

Tables for Key Data

Table 1 : Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMRδ 1.2–1.5 (m, –CH₂CH₂OH), δ 2.2–2.5 (s, –N(CH₃)), δ 4.5–4.7 (t, –C≡CH)
IR3200–3600 cm⁻¹ (–OH), 2100–2260 cm⁻¹ (C≡C)
GC-MSm/z 141 (M⁺), fragment ions at m/z 98 (–CH₂CH₂OH loss)

Table 2 : Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity Notes
This compound–N(CH₃), –C≡CH, –OHHigh alkyne reactivity; prone to oxidation
2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol ()–S–C≡CH, –OHThiol-alkyne "click" reactions favored
Piperidine-ethanol derivatives ()–N–, –OHReceptor binding via H-bonding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.